molecular formula C8H7BrFNO2 B13297854 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene

1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B13297854
M. Wt: 248.05 g/mol
InChI Key: KPCFVPFLRPVTLC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene typically involves the bromomethylation of a precursor compound. One common method is the bromomethylation of 4-fluoro-2-methyl-3-nitrotoluene using paraformaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often in the presence of a solvent like acetic acid, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products like 1-(Azidomethyl)-4-fluoro-2-methyl-3-nitrobenzene.

    Reduction: 1-(Bromomethyl)-4-fluoro-2-methyl-3-aminobenzene.

    Oxidation: 1-(Bromomethyl)-4-fluoro-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the preparation of functional materials with specific electronic or photonic properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene depends on the specific chemical reaction it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced through electron transfer processes facilitated by the reducing agent.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-4-chloro-2-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(Bromomethyl)-4-fluoro-2-methyl-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(Bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-(bromomethyl)-4-fluoro-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)2-3-7(10)8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

KPCFVPFLRPVTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)CBr

Origin of Product

United States

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